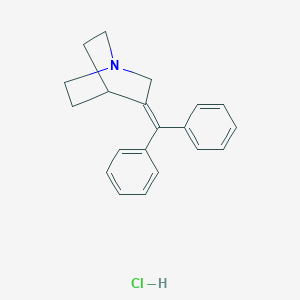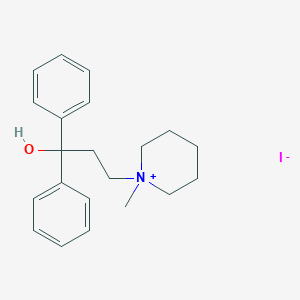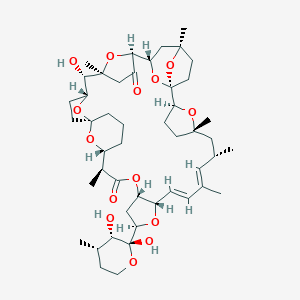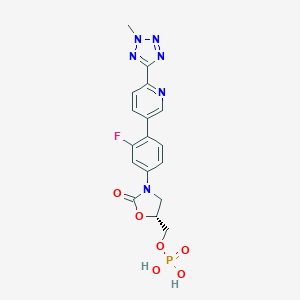
Dextromethorphan hydrobromide monohydrate
Overview
Description
Dextromethorphan hydrobromide monohydrate is a synthetic derivative of morphinan and is commonly used as a cough suppressant. It is an active ingredient in many over-the-counter cold and cough medications. This compound is known for its ability to suppress the cough reflex by acting on the central nervous system without causing significant sedation or addiction .
Mechanism of Action
Target of Action
Dextromethorphan hydrobromide monohydrate primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . It is an NMDA receptor antagonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .
Mode of Action
This compound interacts with its targets by binding to the NMDA receptors, thereby inhibiting the excitatory neurotransmitter glutamate . This interaction results in the suppression of the cough reflex, as it decreases the sensitivity of cough receptors and interrupts cough impulse transmission by depressing the medullary cough center .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway. By acting as an antagonist at NMDA receptors, it inhibits the action of glutamate, the body’s primary excitatory neurotransmitter . This results in a decrease in excitatory signaling, which can help to suppress the cough reflex .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract and converted into the active metabolite dextrorphan in the liver by the cytochrome P450 enzyme CYP2D6 . The bioavailability of Dextromethorphan is reported to be around 11% . The elimination half-life of Dextromethorphan varies between individuals, ranging from 2-4 hours in extensive metabolizers to up to 24 hours in poor metabolizers . The drug is primarily excreted via the kidneys .
Result of Action
The molecular effect of this compound’s action is the inhibition of NMDA receptor activity, which leads to a decrease in excitatory neurotransmission . On a cellular level, this results in the suppression of the cough reflex, providing relief from dry cough .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH level of the stomach. Additionally, the drug’s metabolism can be influenced by factors such as the individual’s age, liver function, and genetic makeup, particularly the presence of the CYP2D6 enzyme which is responsible for metabolizing the drug . Furthermore, the drug’s action can be influenced by interactions with other drugs .
Biochemical Analysis
Biochemical Properties
Dextromethorphan Hydrobromide Monohydrate binds to and inhibits NMDA (IC 50 = 0.55 μM) and nicotinic receptors (IC 50 s = 0.7- 3.9 μM) and blocks receptor-gated and voltage-gated calcium channels (IC 50 = 60 μM) and voltage-gated sodium channels (IC 50 = 78 μM) . It is an allosteric antagonist at N-methyl D-aspartate (NMDA)-controlled ion channels and antagonist at voltage-dependent channels .
Cellular Effects
This compound affects the signals in the brain that trigger cough reflex . It is used to treat a cough and is available over-the-counter alone and is also present in many over-the-counter and prescription combination medications .
Molecular Mechanism
This compound exerts its effects through several mechanisms. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist . Dextromethorphan and its major metabolite, dextrorphan, also block the NMDA receptor at high doses .
Temporal Effects in Laboratory Settings
It is known that “extended release” means the drug is released into your body slowly over a long period of time .
Metabolic Pathways
This compound is metabolized in the liver by enzymes, majorly CYP2D6, and minorly CYP3A4, and CYP3A5 . The first pass through the hepatic portal vein results in some of the drug being metabolized by O-demethylation into an active metabolite of dextromethorphan called dextrorphan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dextromethorphan hydrobromide monohydrate involves several steps. One common method includes the reduction of isoquinoline octa-hydride using potassium borohydride, followed by cyclization with aluminum trichloride to obtain dextromethorphan . The reaction conditions are moderate, making it suitable for industrial production.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the following steps:
Reduction: Isoquinoline octa-hydride is reduced using potassium borohydride.
Cyclization: The reduced product is cyclized using aluminum trichloride.
Purification: The final product is purified to achieve high chiral purity and yield.
Chemical Reactions Analysis
Types of Reactions: Dextromethorphan hydrobromide monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dextrorphan, an active metabolite.
Reduction: The compound can be reduced to form other derivatives.
Substitution: It can undergo substitution reactions to form different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used.
Major Products:
Dextrorphan: Formed through oxidation.
Various analogs: Formed through substitution reactions.
Scientific Research Applications
Dextromethorphan hydrobromide monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Codeine: Another cough suppressant with opioid activity but higher addiction potential.
Dextrorphan: The active metabolite of dextromethorphan with similar NMDA receptor antagonist properties.
Levorphanol: An opioid analgesic with similar structural properties but different pharmacological effects.
Uniqueness: Dextromethorphan hydrobromide monohydrate is unique due to its minimal interaction with opioid receptors, making it a safer alternative for cough suppression without the risk of significant addiction. Its ability to act on multiple molecular targets, including NMDA and sigma-1 receptors, also distinguishes it from other similar compounds .
Properties
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTADZBLEUMJRG-IKNOHUQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-71-3 (Parent) | |
| Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045569 | |
| Record name | Dextromethorphan hydrobromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731998 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6700-34-1 | |
| Record name | Dextromethorphan hydrobromide monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6700-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextromethorphan hydrobromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4)-3-methoxy-17-methyl-9-alpha, 14 alpha-morphinan Hydrobromide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXTROMETHORPHAN HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D2RTI9KYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















